![molecular formula C43H71F6N5O7 B2536161 胆固醇-5-烯-3-醇(3β)-3-[6-[[(2S)-2-氨基-5-[(氨基亚氨基甲基)氨基]-1-氧戊基]氨基]己酸酯],2,2,2-三氟乙酸(1:2) CAS No. 1609010-56-1](/img/structure/B2536161.png)

胆固醇-5-烯-3-醇(3β)-3-[6-[[(2S)-2-氨基-5-[(氨基亚氨基甲基)氨基]-1-氧戊基]氨基]己酸酯],2,2,2-三氟乙酸(1:2)

描述

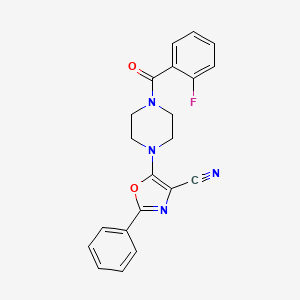

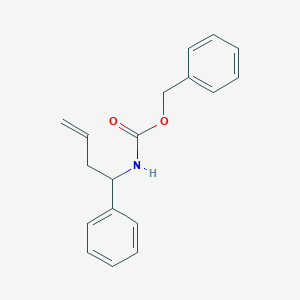

Cho-Arg is a steroid-based cationic lipid that contains a cholesterol skeleton coupled to an L-arginine head group. It forms a complex with plasmid DNA and decreases plasmid DNA migration in an agarose-gel retardant assay at charge ratios greater than or equal to 4. Cho-Arg facilitates transfection of plasmid DNA into H1299 and HeLa cells in the presence or absence of fetal bovine serum, an effect that is reversed by the lipid raft-mediated endocytosis inhibitor methyl-β-cyclodextrin and the caveolae-mediated endocytosis inhibitor genistein. It is cytotoxic to H1299 cells (IC50 = 88.5 μg/ml).

科学研究应用

立体选择性合成和转化

该化合物因其在医药应用和作为细胞探针方面的潜力而引起了极大的兴趣。已经报道了一种从廉价胆固醇立体选择性制备衍生物的实用方法,提高了其在各个科学领域的实用性 (祁孙、蔡苏堂和 B. 彼得森,2009 年).

脑固醇成分

胆固醇-5-烯-3-醇衍生物已从人脑组织中分离出来,为类固醇成分和潜在的神经功能提供了见解。对这些化合物的表征和鉴定为进一步研究脑化学和相关疾病提供了基础 (A. 史密斯、J. 吉尔伯特、W. 哈兰德和 C. 布鲁克斯,1974 年).

生化转化

已经观察到该化合物参与生化转化,例如由 Calliphora erythrocephala 幼虫等生物将胆固醇转化为其他类固醇。这突出了其在生物过程中的作用及其作为生物合成中间体的潜力 (保罗·约翰逊、I. F. 库克、H. 里斯和 T. 古德温,1975 年).

固醇生物合成与调节

已经阐明了对固醇生物合成的见解,例如胆固醇生物合成中 C-5 双键引入的机制。了解这些机制可以为针对胆固醇相关疾病的治疗剂的开发铺平道路 (V. 雷迪、D. 库普弗和 E. 卡斯皮,1976 年).

生物医学应用

该化合物的衍生物已被合成并测试了抗肿瘤活性,证明了其在药物化学和药物开发中的潜力 (何兰、刘玉梅、石建功和裴启,2006 年).

作用机制

Target of Action

The primary target of the compound, also known as Cho-Arg (trifluoroacetate salt), is plasmid DNA . It forms a complex with plasmid DNA, which is crucial for its function .

Mode of Action

Cho-Arg (trifluoroacetate salt) interacts with its target, plasmid DNA, by forming a complex with it . This interaction decreases plasmid DNA migration in an agarose-gel retardant assay at charge ratios greater than or equal to 4 .

Biochemical Pathways

The compound affects the transfection pathway. It facilitates the transfection of plasmid DNA into H1299 and HeLa cells . This process is crucial for the delivery of genes into these cells, which can lead to various downstream effects depending on the specific genes involved.

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties can impact the bioavailability of the compound, influencing how effectively it can exert its effects within the body.

Result of Action

The result of the action of Cho-Arg (trifluoroacetate salt) is the successful transfection of plasmid DNA into H1299 and HeLa cells . It is also noted that the compound is cytotoxic to h1299 cells .

Action Environment

The action of Cho-Arg (trifluoroacetate salt) can be influenced by various environmental factors. For instance, its ability to facilitate the transfection of plasmid DNA into cells can occur in the presence or absence of fetal bovine serum . Additionally, its effect can be reversed by the lipid raft-mediated endocytosis inhibitor methyl-β-cyclodextrin and the caveolae-mediated endocytosis inhibitor genistein .

属性

IUPAC Name |

[(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H69N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h15,26-27,29-34H,6-14,16-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXKTYZUYMWLSD-VFBLCMJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H71F6N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-4-oxo-1-phenyl-N-(4-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2536080.png)

![[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2536082.png)

![3-(1H-Pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B2536085.png)

![5-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2536089.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2536090.png)

![2-(4-ethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2536091.png)